1,2,8-Trifluoro-7-propylnaphthalene

Description

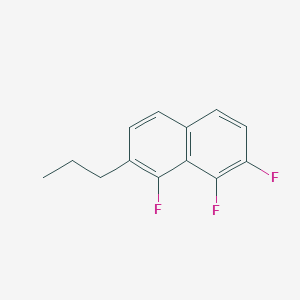

1,2,8-Trifluoro-7-propylnaphthalene is a fluorinated naphthalene derivative characterized by three fluorine atoms at the 1-, 2-, and 8-positions of the naphthalene ring and a propyl group at the 7-position. This structural configuration combines electron-withdrawing fluorine substituents with an electron-donating alkyl chain, influencing its electronic properties, solubility, and reactivity.

Properties

CAS No. |

845268-13-5 |

|---|---|

Molecular Formula |

C13H11F3 |

Molecular Weight |

224.22 g/mol |

IUPAC Name |

1,2,8-trifluoro-7-propylnaphthalene |

InChI |

InChI=1S/C13H11F3/c1-2-3-9-5-4-8-6-7-10(14)13(16)11(8)12(9)15/h4-7H,2-3H2,1H3 |

InChI Key |

SNFRZFDLQQAMHE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C2=C(C=C1)C=CC(=C2F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,8-Trifluoro-7-propylnaphthalene typically involves electrophilic fluorination of a naphthalene derivative. One common method includes the use of a fluorinating agent in an organic solvent, followed by reduction with a reducing agent . The reaction conditions are generally mild, and the process is designed to be cost-effective and straightforward.

Industrial Production Methods

Industrial production of 1,2,8-Trifluoro-7-propylnaphthalene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1,2,8-Trifluoro-7-propylnaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include fluorinated naphthoquinones, hydrogenated naphthalenes, and various substituted naphthalene derivatives.

Scientific Research Applications

1,2,8-Trifluoro-7-propylnaphthalene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1,2,8-Trifluoro-7-propylnaphthalene involves its interaction with molecular targets through various pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with target molecules. The compound can act as an inhibitor or activator of specific enzymes and receptors, depending on its structural configuration and the nature of the target.

Comparison with Similar Compounds

Key Observations :

- Fluorination Degree : The target compound has significantly fewer fluorine atoms (3) compared to the heptadecafluoro derivatives (17) . This reduces molecular weight and may lower environmental persistence while retaining some fluorocarbon stability.

- Substituent Effects: The propyl group in both the target compound and the chem960.com analog enhances lipophilicity compared to non-alkylated fluoronaphthalenes. However, the trifluorophenyl group in the latter introduces steric bulk and additional fluorine atoms, increasing molecular weight by ~94 g/mol .

- In contrast, the chem960.com compound’s trifluorophenyl group may delocalize electron density differently .

Physical and Chemical Properties

- Boiling Point and Density : The chem960.com compound’s predicted boiling point (385°C) and density (1.248 g/cm³) reflect the impact of its trifluorophenyl group and higher molecular weight. The target compound, with fewer substituents, likely has a lower boiling point and density, though precise values are unavailable.

- Solubility : Increased fluorination (as in compounds) typically reduces solubility in polar solvents. The target compound’s propyl group may improve solubility in organic phases compared to fully fluorinated analogs .

Reactivity and Stability

- Electrophilic Substitution : Fluorine’s electron-withdrawing nature deactivates the naphthalene ring, but the propyl group’s electron-donating effect could moderate this. Reactivity patterns may differ from the chem960.com compound, where the trifluorophenyl group further deactivates adjacent positions .

- Thermal Stability : Heptadecafluoro derivatives () exhibit extreme stability due to strong C-F bonds, whereas the target compound’s lower fluorination may allow for controlled degradation under harsh conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.